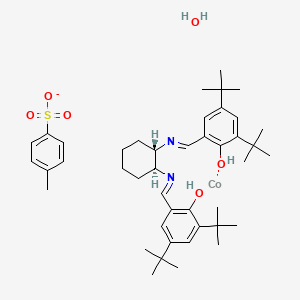
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is a complex organometallic compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound features a cobalt(III) center coordinated with a chiral diamine and salicylidene ligands, along with a p-toluenesulfonate counterion and a water molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 3,5-di-tert-butylsalicylaldehyde and (1S,2S)-(+)-1,2-cyclohexanediamine forms the Schiff base ligand.
Complexation with Cobalt(III): The Schiff base ligand is then reacted with a cobalt(III) salt, such as cobalt(III) acetate, in the presence of a suitable solvent like ethanol or methanol.
Addition of p-Toluenesulfonate: The p-toluenesulfonate counterion is introduced by adding p-toluenesulfonic acid to the reaction mixture.
Crystallization: The final product is obtained by crystallization, often from a mixture of solvents like ethanol and water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require solvents like acetonitrile or dichloromethane and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including asymmetric synthesis and oxidation reactions.
Material Science: The compound is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: The compound is used in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates. The chiral ligands provide stereochemical control, making the compound effective in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate: The enantiomer of the compound with similar properties but opposite chirality.
N,N’-Bis(salicylidene)ethylenediaminocobalt(III) chloride: A similar cobalt(III) complex with different ligands.
N,N’-Bis(3,5-di-t-butylsalicylidene)ethylenediaminocobalt(III) acetate: Another cobalt(III) complex with similar ligands but different counterions.
Uniqueness
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is unique due to its chiral ligands, which provide stereochemical control in catalytic reactions. Its ability to undergo various chemical reactions and form stable complexes makes it versatile in different applications.
Eigenschaften
Molekularformel |
C43H63CoN2O6S- |
|---|---|
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1/t29-,30-;;;/m0.../s1 |
InChI-Schlüssel |
CPNNWGKBDLPWBH-BPTUYQQTSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
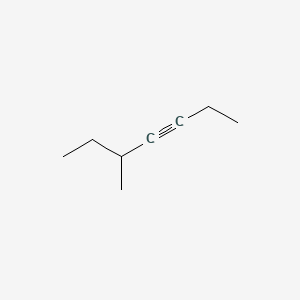
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

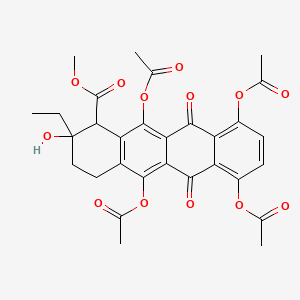
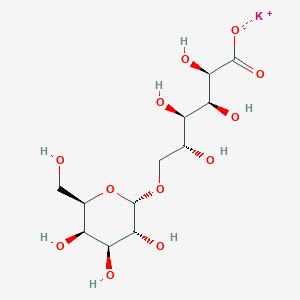
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
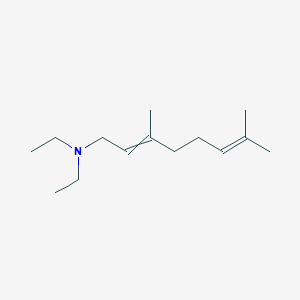
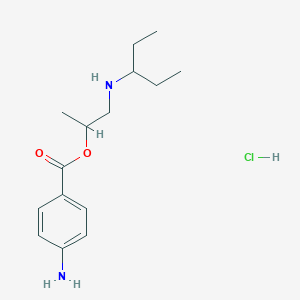
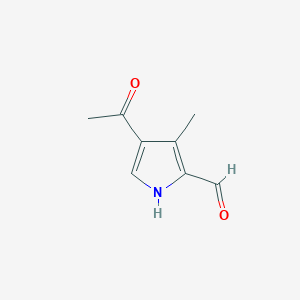
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
